Cas no 791068-92-3 (2-Methoxy-5-fluorobiphenyl)
2-Methoxy-5-fluorobiphenyl Chemical and Physical Properties
Names and Identifiers
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- 5-fluoro-2-methoxybiphenyl
- 2-Methoxy-5-fluorobiphenyl
- 4-fluoro-1-methoxy-2-phenylbenzene
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- Inchi: 1S/C13H11FO/c1-15-13-8-7-11(14)9-12(13)10-5-3-2-4-6-10/h2-9H,1H3
- InChI Key: GKQIXBQWMHLUOB-UHFFFAOYSA-N
- SMILES: FC1C=CC(=C(C=1)C1C=CC=CC=1)OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 189
- XLogP3: 4
- Topological Polar Surface Area: 9.2
2-Methoxy-5-fluorobiphenyl Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A011002976-250mg |
5-Fluoro-2-methoxybiphenyl |
791068-92-3 | 97% | 250mg |
$494.40 | 2023-09-01 | |
| Alichem | A011002976-500mg |
5-Fluoro-2-methoxybiphenyl |
791068-92-3 | 97% | 500mg |
$798.70 | 2023-09-01 | |
| Alichem | A011002976-1g |
5-Fluoro-2-methoxybiphenyl |
791068-92-3 | 97% | 1g |
$1504.90 | 2023-09-01 |
2-Methoxy-5-fluorobiphenyl Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
Additional information on 2-Methoxy-5-fluorobiphenyl
Introduction to 2-Methoxy-5-fluorobiphenyl (CAS No. 791068-92-3)
2-Methoxy-5-fluorobiphenyl, identified by the Chemical Abstracts Service Number (CAS No.) 791068-92-3, is a biphenyl derivative featuring a methoxy group at the 2-position and a fluorine atom at the 5-position. This compound has garnered significant attention in the field of pharmaceutical and agrochemical research due to its structural features and potential biological activities. The presence of both electron-donating and electron-withdrawing substituents makes it a versatile scaffold for further chemical modifications and functionalization, which are crucial for developing novel molecules with enhanced efficacy and selectivity.
The biphenyl core is a well-studied motif in medicinal chemistry, known for its ability to contribute to molecular rigidity and interact favorably with biological targets. The introduction of a fluorine atom at the 5-position of the biphenyl ring is particularly noteworthy, as fluorine substitution can significantly influence the metabolic stability, lipophilicity, and binding affinity of a molecule. In particular, fluorine atoms are often employed to improve pharmacokinetic properties, such as reducing metabolic clearance and enhancing binding interactions with enzymes or receptors. The methoxy group at the 2-position further modulates these properties by introducing polarity and hydrogen bonding capabilities, which can be exploited to fine-tune solubility and bioavailability.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the behavior of such compounds with greater accuracy. Studies have demonstrated that the electronic distribution around the biphenyl ring in 2-Methoxy-5-fluorobiphenyl can be fine-tuned by substituent effects, leading to predictable changes in physicochemical properties. This understanding has been leveraged in the design of next-generation drug candidates where precise control over electronic and steric interactions is essential for achieving optimal biological activity. For instance, the combination of methoxy and fluoro groups has been shown to enhance binding affinity in certain enzyme targets, making this scaffold particularly attractive for drug discovery efforts.
The synthesis of 2-Methoxy-5-fluorobiphenyl (CAS No. 791068-92-3) typically involves multi-step organic transformations starting from commercially available biphenyl precursors. Common synthetic routes include halogenation followed by nucleophilic substitution or cross-coupling reactions to introduce the desired substituents. The use of palladium-catalyzed cross-coupling reactions has been particularly effective in achieving regioselective functionalization of the biphenyl ring, allowing for precise placement of both the methoxy and fluoro groups. These synthetic strategies have been optimized over recent years to improve yields and reduce byproduct formation, making large-scale production more feasible for research and industrial applications.
In terms of biological activity, 2-Methoxy-5-fluorobiphenyl has been investigated for its potential applications in various therapeutic areas. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes or receptors relevant to metabolic disorders, cancer, and inflammatory diseases. The fluorine atom's ability to modulate enzyme kinetics has been particularly highlighted in research focused on developing kinase inhibitors, where fluorinated biphenyl derivatives have shown promise due to their improved binding affinities. Additionally, the methoxy group's hydrogen bonding capabilities have been exploited in designing molecules that interact selectively with biological targets, reducing off-target effects.
The integration of 2-Methoxy-5-fluorobiphenyl into drug discovery pipelines has been facilitated by its well-characterized chemical properties and ease of modification. Researchers can systematically vary substituents on the biphenyl core while maintaining key structural motifs that contribute to biological activity. This modular approach allows for rapid screening of libraries of analogs, enabling high-throughput virtual screening (HTVS) and experimental testing to identify lead compounds with optimal pharmacological profiles. The compound's compatibility with modern synthetic methodologies also makes it a valuable building block for exploring structure-activity relationships (SAR) in early-stage drug development.
From an agrochemical perspective, derivatives of 2-Methoxy-5-fluorobiphenyl have shown potential as intermediates in the synthesis of novel pesticides or herbicides. The biphenyl scaffold is known to confer stability against environmental degradation, while fluorine substitution can enhance systemic movement within plants or pests. Such properties are critical for developing agrochemicals that are both effective and environmentally sustainable. Recent studies have highlighted the role of fluorinated biphenyl derivatives in improving crop protection strategies by targeting specific metabolic pathways in pests while minimizing harm to non-target organisms.
The future direction of research involving 2-Methoxy-5-fluorobiphenyl (CAS No. 791068-92-3) is likely to focus on expanding its applications through innovative synthetic methodologies and interdisciplinary collaborations. Advances in flow chemistry and continuous manufacturing could further streamline its production, making it more accessible for academic and industrial research purposes. Additionally, computational approaches such as machine learning-assisted molecular design may help identify novel derivatives with enhanced biological activity or improved pharmacokinetic profiles before experimental synthesis is undertaken.
In conclusion,2-Methoxy-5-fluorobiphenyl represents a promising scaffold with diverse applications across pharmaceuticals and agrochemicals. Its unique structural features—combining a methoxy group at the 2-position with a fluorine atom at the 5-position—offer opportunities for modulating physicochemical properties and biological activity through rational molecular design. As research continues to uncover new synthetic strategies and applications,2-Methoxy-5-fluorobiphenyl is poised to remain a key intermediate in developing next-generation therapeutics and crop protection agents.
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